Cas no 1361881-29-9 (Ethyl 5-(aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate)

Ethyl 5-(aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-(aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate
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- インチ: 1S/C11H11F5N2O2/c1-2-20-10(19)8-6(9(12)13)7(11(14,15)16)5(3-17)4-18-8/h4,9H,2-3,17H2,1H3
- InChIKey: RAABAXXNUZPBBT-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(C(=O)OCC)C=1C(F)F)CN)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 337
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 1.8
Ethyl 5-(aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022000693-500mg |
Ethyl 5-(aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate |
1361881-29-9 | 97% | 500mg |
$970.20 | 2022-04-02 | |
Alichem | A022000693-1g |
Ethyl 5-(aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate |
1361881-29-9 | 97% | 1g |
$1,764.00 | 2022-04-02 |
Ethyl 5-(aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate 関連文献
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-
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-
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-
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-
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-
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10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
Ethyl 5-(aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylateに関する追加情報
Research Brief on Ethyl 5-(aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1361881-29-9)
Ethyl 5-(aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1361881-29-9) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its trifluoromethyl and difluoromethyl substituents, exhibits promising properties as a building block for the development of novel bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
The synthesis of Ethyl 5-(aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate involves multi-step organic transformations, including fluorination and carboxylation reactions. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role as a key intermediate in the synthesis of potent kinase inhibitors. The presence of the aminomethyl group at the 5-position allows for further functionalization, enabling the introduction of diverse pharmacophores to enhance target binding affinity and selectivity.
In preclinical studies, derivatives of this compound have demonstrated notable activity against a range of biological targets. For instance, a recent report in Bioorganic & Medicinal Chemistry Letters described its incorporation into a series of compounds targeting the epidermal growth factor receptor (EGFR), showing nanomolar inhibitory activity in vitro. The difluoromethyl and trifluoromethyl groups are believed to contribute to enhanced metabolic stability and improved pharmacokinetic properties, making it a valuable scaffold for drug development.
Further investigations into the mechanistic aspects of Ethyl 5-(aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate have revealed its potential in modulating protein-protein interactions. A 2024 study in ACS Chemical Biology utilized this compound as a starting material for the development of small-molecule probes targeting the PD-1/PD-L1 immune checkpoint pathway. The results indicated that fluorinated pyridine derivatives could serve as effective tools for interrogating immune evasion mechanisms in cancer.
Despite its promising applications, challenges remain in optimizing the synthetic routes and scalability of Ethyl 5-(aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate. Recent advances in flow chemistry and catalytic fluorination techniques, as discussed in a 2023 review in Chemical Reviews, offer potential solutions to these challenges. These innovations could facilitate the large-scale production of this compound and its derivatives for further biological evaluation.
In conclusion, Ethyl 5-(aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1361881-29-9) represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Its unique fluorination pattern and functional group compatibility make it a valuable asset for the development of next-generation therapeutics. Ongoing research efforts are expected to uncover additional applications of this compound, particularly in the areas of oncology and immunology.
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